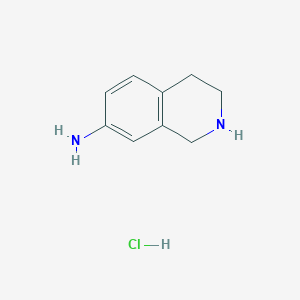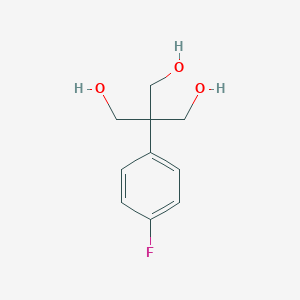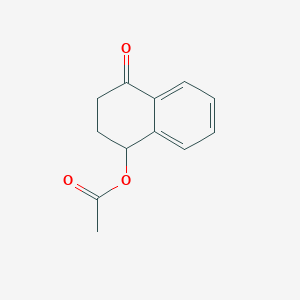
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) is a complex organic compound with the molecular formula C40H46O10 and a molecular weight of 686.8 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyl and enoyloxy groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and acylation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as pyridine or triethylamine. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学的研究の応用
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: These compounds share structural similarities with 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) and are used in similar applications.
Phenyl esters: These compounds also contain ester functional groups and are studied for their chemical reactivity and applications in various fields
Uniqueness
What sets 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on developing new materials and understanding complex biochemical processes .
特性
CAS番号 |
150809-89-5 |
|---|---|
分子式 |
C40H46O10 |
分子量 |
686.8 g/mol |
IUPAC名 |
[4-[4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C40H46O10/c1-5-37(41)47-25-7-9-29(3)23-27-45-33-15-11-31(12-16-33)39(43)49-35-19-21-36(22-20-35)50-40(44)32-13-17-34(18-14-32)46-28-24-30(4)10-8-26-48-38(42)6-2/h5-6,11-22,29-30H,1-2,7-10,23-28H2,3-4H3 |
InChIキー |
CCZGSGWJFBKJLV-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
正規SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
同義語 |
Benzoic acid, 4-[[3-Methyl-6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)







![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)

